molecular formula C34H24N9Na3O11S3 B12745003 Trisodium 4-amino-3-((4-((4-((4-amino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate CAS No. 94249-18-0

Trisodium 4-amino-3-((4-((4-((4-amino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Cat. No.: B12745003
CAS No.: 94249-18-0
M. Wt: 899.8 g/mol
InChI Key: OFZZVFUDMGQBEL-UHFFFAOYSA-K
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Description

Trisodium 4-amino-3-((4-((4-((4-amino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-amino-3-((4-((4-((4-amino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-amino-2-hydroxyphenyl, followed by coupling with phenylazo compounds. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is then purified through filtration and crystallization techniques to achieve the desired purity and color intensity.

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-amino-3-((4-((4-((4-amino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors.

Major Products

The major products formed from these reactions include various amines, quinones, and substituted aromatic compounds, depending on the specific reaction pathway.

Scientific Research Applications

Trisodium 4-amino-3-((4-((4-((4-amino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the molecule can participate in electron transfer reactions, making it useful in redox processes. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can alter their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-amino-3-((4-((4-((4-amino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which provides exceptional stability and intense coloration. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.

Properties

CAS No.

94249-18-0

Molecular Formula

C34H24N9Na3O11S3

Molecular Weight

899.8 g/mol

IUPAC Name

trisodium;4-amino-3-[[4-[4-[(4-amino-2-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N9O11S3.3Na/c35-19-6-12-24(26(44)16-19)41-38-22-9-7-20(8-10-22)37-25-13-11-23(17-27(25)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-21-4-2-1-3-5-21;;;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3

InChI Key

OFZZVFUDMGQBEL-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)O)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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